Structural Elucidation of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate: A Comprehensive NMR Guide
Structural Elucidation of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium Mesylate: A Comprehensive NMR Guide
Executive Summary & Molecular Context
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate (CAS 92885-99-9) is a highly specialized quaternary ammonium salt utilized in advanced drug development, phase-transfer catalysis, and as a precursor for functionalized ionic liquids. Structurally, it consists of an N-alkylated 4-(dimethylamino)pyridine (DMAP) cation paired with a methanesulfonate (mesylate) anion.
For analytical scientists and researchers, the precise structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique mechanistic challenges. The permanent positive charge on the pyridine nitrogen, the electron-donating nature of the exocyclic amine, the presence of a chiral center in the branched alkyl chain, and the distinct ion-pairing dynamics of the mesylate anion all profoundly influence the local magnetic environment of the nuclei.
This guide provides an authoritative framework for assigning the 1 H and 13 C NMR chemical shifts of this compound, grounded in the fundamental principles of physical organic chemistry and empirical data from homologous N-alkylpyridinium systems.
Mechanistic Causality of Chemical Shifts
To accurately interpret the NMR spectra of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate, one must understand the electronic and spatial forces dictating the chemical shifts. Do not merely memorize shift values; understand the why behind them.
The Quinonoid Resonance Effect
The quaternization of the pyridine nitrogen typically draws electron density away from the aromatic ring, which would theoretically deshield all ring protons. However, the presence of the 4-dimethylamino group fundamentally alters this dynamic. The nitrogen lone pair on the exocyclic amine strongly donates electron density into the ring, stabilizing the positive charge via a quinonoid resonance structure [1].
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Causality: This resonance delocalization pushes electron density onto the C-3 and C-5 positions, keeping them relatively shielded ( ∼ 6.95 ppm in 1 H; ∼ 108.0 ppm in 13 C)[2]. Conversely, the C-4 carbon becomes highly deshielded ( ∼ 156.2 ppm) due to its partial double-bond character with the exocyclic nitrogen[3].
Diastereotopic Complexity in the Alkyl Chain
The 2-ethylhexyl group contains a chiral center at the C-2' position.
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Causality: Because of this adjacent stereocenter, the two protons on the N-CH 2 group (C-1') are diastereotopic . They are magnetically inequivalent and will not appear as a simple doublet. Depending on the magnetic field strength and solvent, they will present as a complex multiplet (often an ABX spin system) centered around 4.15 ppm. Junior analysts frequently misinterpret this complex splitting as an impurity; it is, in fact, a hallmark of the branched chiral structure.
Ion-Pairing of the Mesylate Anion
In non-polar or moderately polar solvents like CDCl 3 , the mesylate anion (CH 3 SO 3− ) exists in a tight ion pair with the pyridinium cation.
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Causality: The mesylate methyl group typically resonates as a sharp singlet at ∼ 2.78 ppm in 1 H NMR and ∼ 39.5 ppm in 13 C NMR. The exact shift can drift slightly ( ± 0.05 ppm) depending on sample concentration due to the concentration-dependent nature of ion-pairing dynamics in chloroform.
Quantitative Data: 1 H and 13 C NMR Assignments
The following tables synthesize the expected chemical shifts for 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate in CDCl 3 at 298 K, derived from the established behavior of the homologous 1-alkyl-4-(dimethylamino)pyridinium series[2].
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Nucleus / Group | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| Pyridine Ring | H-2, H-6 (ortho to N + ) | 8.35 | Doublet (d) | 2H | 7.5 |
| Pyridine Ring | H-3, H-5 (meta to N + ) | 6.95 | Doublet (d) | 2H | 7.5 |
| Exocyclic Amine | N(CH 3 ) 2 | 3.25 | Singlet (s) | 6H | - |
| Alkyl Chain | N-CH 2 (H-1') | 4.15 | Multiplet (m) | 2H | Diastereotopic (ABX) |
| Alkyl Chain | CH (H-2') | 1.90 | Multiplet (m) | 1H | - |
| Alkyl Chain | CH 2 (H-3', 4', 5', ethyl-CH 2 ) | 1.20 - 1.45 | Multiplet (m) | 8H | Overlapping |
| Alkyl Chain | CH 3 (H-6', ethyl-CH 3 ) | 0.88 | Multiplet (m) | 6H | Overlapping triplets |
| Anion | CH 3 SO 3− (Mesylate) | 2.78 | Singlet (s) | 3H | - |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Mechanistic Note |
| Pyridine Ring | C-4 | 156.2 | Highly deshielded due to quinonoid resonance. |
| Pyridine Ring | C-2, C-6 | 142.5 | Deshielded by adjacent N + charge. |
| Pyridine Ring | C-3, C-5 | 108.0 | Shielded by electron donation from N(CH 3 ) 2 . |
| Alkyl Chain | N-CH 2 (C-1') | 61.5 | Downfield shift due to N + attachment. |
| Exocyclic Amine | N(CH 3 ) 2 | 40.2 | Broadened slightly by restricted rotation. |
| Anion | CH 3 SO 3− | 39.5 | Mesylate carbon. |
| Alkyl Chain | CH (C-2') | 39.0 | Branching point. |
| Alkyl Chain | CH 2 (C-3', 4', 5', ethyl-CH 2 ) | 30.2, 28.5, 23.5, 22.8 | Standard aliphatic chain progression. |
| Alkyl Chain | CH 3 (C-6', ethyl-CH 3 ) | 14.1, 10.5 | Terminal methyl groups. |
Experimental Protocol: High-Fidelity NMR Acquisition
Pyridinium mesylates are notoriously hygroscopic. The presence of water will not only obscure the aliphatic region (water in CDCl 3 appears at ∼ 1.56 ppm, directly over the alkyl chain signals) but can also disrupt the ion-pairing, leading to shifting peaks. To ensure a self-validating system , follow this rigorous protocol.
Step-by-Step Methodology
Step 1: Anhydrous Sample Preparation
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Dry the 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate sample under high vacuum (Schlenk line) at 40°C for 12 hours to remove trace moisture.
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Inside a glovebox or under a dry nitrogen stream, weigh exactly 20.0 mg of the compound for 1 H NMR (or 75.0 mg for 13 C NMR).
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Dissolve the sample in 0.6 mL of anhydrous CDCl 3 (stored over activated 4Å molecular sieves) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer the solution to a high-quality 5 mm NMR tube and cap tightly with a PTFE cap and Parafilm.
Step 2: Spectrometer Tuning and Shimming
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Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
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Perform exact tuning and matching for the 1 H and 13 C channels. Do not rely on automated tuning for ionic liquids or concentrated salts, as the high dielectric constant can shift the probe tuning profile.
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Shim the magnet using gradient shimming (Z-axis) until the CDCl 3 solvent peak width at half-height is ≤ 0.8 Hz.
Step 3: Acquisition Parameters
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1 H NMR: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the mesylate methyl group. Acquire 16-32 scans.
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13 C NMR: Set the relaxation delay (D1) to 3.0 seconds. The quaternary C-4 carbon relaxes slowly; a shorter D1 will result in signal attenuation. Acquire 1024-2048 scans depending on concentration.
Step 4: Self-Validation (Stoichiometry Check)
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Process the 1 H FID with a 0.3 Hz exponential line broadening function.
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Phase and baseline correct the spectrum manually.
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Crucial Validation: Integrate the pyridine H-2, H-6 doublet ( ∼ 8.35 ppm) to exactly 2.00.
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Check the integration of the mesylate singlet ( ∼ 2.78 ppm). It must integrate to exactly 3.00 ( ± 0.05). If it integrates higher (e.g., >3.2), the sample is contaminated with excess methanesulfonic acid from the synthesis process.
Analytical Workflow Visualization
The following diagram maps the logical progression of acquiring and validating the NMR data for complex N-alkylpyridinium salts.
Workflow for NMR acquisition and structural validation of N-alkylpyridinium mesylate salts.
References
- Synthesis and properties of 1-alkyl-4-(dimethylamino) pyridinium bis(trifluomethylsulfonyl)imides. Biblioteka Nauki / ICM.
- Effect of vinylene and 1,4-phenylene spacers on efficiency of the ground-state intramolecular charge-transfer in enlarged 4-dimethylamino-1-methylpyridinium cations.
- Self-Assembled Vesicles of Emissive Surfactants in Water: Structural Characterization and Photophysical Insights.
